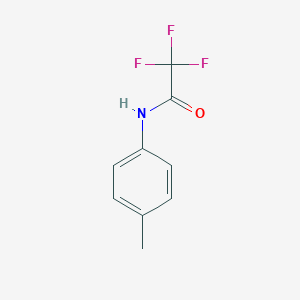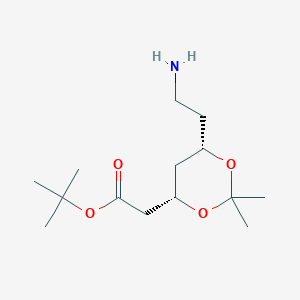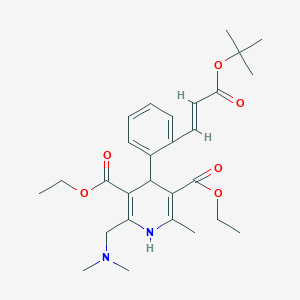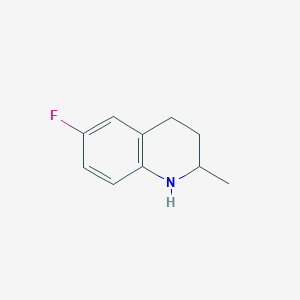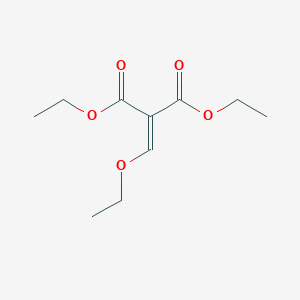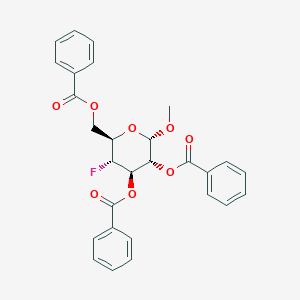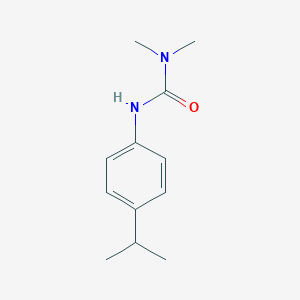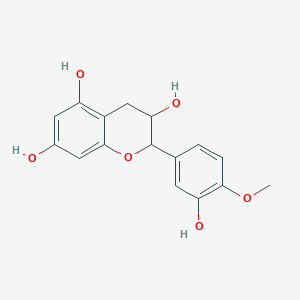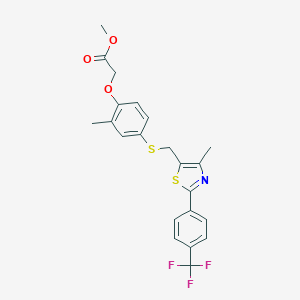
GW 501516 甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of GW 501516 involves several steps. The first step involves the reaction of 4-mercapto-2-methylphenol with chloromethylthiazole in the presence of Cs2CO3 . The second step involves the addition of methyl bromoacetate to the reaction mixture .
Molecular Structure Analysis
The molecular formula of GW 501516 Methyl Ester is C22H20F3NO3S2, and its molecular weight is 467.52 . The structure of GW 501516 includes a thiazole ring and a trifluoromethylphenyl group .
Chemical Reactions Analysis
GW 501516 Methyl Ester is a precursor to GW 501516 . It undergoes reactions to form GW 501516, which is a potent and selective PPARα agonist .
Physical And Chemical Properties Analysis
GW 501516 Methyl Ester is a pale yellow solid . It is slightly soluble in chloroform and ethyl acetate . Its melting point is between 100 - 102 °C .
科学研究应用
Treatment of Metabolic Diseases
GW 501516 Methyl Ester, also known as Cardarine, is primarily researched for its potential in treating metabolic disorders. It acts as a PPARδ receptor agonist, which plays a pivotal role in the regulation of fatty acid metabolism . This compound could potentially be used to treat conditions like obesity and type 2 diabetes by enhancing fatty acid oxidation and improving lipid profiles.
Cardiovascular Disease Management
The agonistic action of GW 501516 on PPARδ also suggests cardiovascular benefits. It may improve cholesterol levels and reduce the risk of plaque buildup in arteries, thereby potentially aiding in the prevention or management of heart diseases .
Enhancement of Endurance
GW 501516 has been shown to activate pathways associated with exercise. By stimulating PPARδ, it may increase the muscle’s ability to burn fat, which could lead to improved endurance and performance in athletic activities .
Obesity Research
In the context of obesity, GW 501516 Methyl Ester could be utilized to understand the mechanisms of fat accumulation and breakdown. It might offer insights into the development of more effective weight loss therapies by targeting the PPARδ pathway .
Dyslipidemia Treatment
Dyslipidemia, an abnormal amount of lipids in the blood, is another area where GW 501516 could be applied. Its potential to modulate lipid metabolism might help in normalizing lipid levels, thus offering a therapeutic strategy for this condition .
Hepatic Steatosis (Fatty Liver)
GW 501516 may also have applications in the study and treatment of hepatic steatosis. By promoting the oxidation of fatty acids, it could help reduce liver fat content, which is crucial in managing non-alcoholic fatty liver disease (NAFLD) .
Muscle Wasting Disorders
Research suggests that GW 501516 could be beneficial in treating muscle wasting disorders. Its ability to influence muscle metabolism and promote fat utilization over glucose could help in preserving muscle mass in conditions like cachexia .
Colorectal Cancer Research
Interestingly, GW 501516 has been used in studies to explore its effect on colorectal tumorigenesis and tumor invasion. While its role in cancer is complex and requires further investigation, it opens up a new avenue for cancer research .
作用机制
Target of Action
GW 501516 Methyl Ester, also known as Cardarine , is a selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ) . It displays high affinity and potency for PPARδ with over 1,000-fold selectivity over PPARα and PPARγ .
Mode of Action
The compound interacts with its target, PPARδ, by binding to it . This binding recruits the coactivator PGC-1α . The activation of PPARδ regulates fatty acid oxidation in several tissues, such as skeletal muscle and adipose tissue . It also plays a major role in the metabolic adaptations to a western diet characterized by an excessive amount of saturated fat .
Biochemical Pathways
GW 501516 Methyl Ester activates some of the same pathways activated through exercise . It has been investigated as a potential treatment for obesity, diabetes, dyslipidemia, and cardiovascular disease . The activation of PPARδ may cause the body to increase its use of fatty acids for energy, leading to a reduction in body fat .
Result of Action
The activation of PPARδ by GW 501516 Methyl Ester has been shown to have several molecular and cellular effects. It regulates fatty acid oxidation in various tissues, promotes an increase of muscle oxidative capability, and plays a significant role in metabolic adaptations . These effects suggest potential therapeutic applications in the treatment of conditions like obesity and cardiovascular disease .
Action Environment
The action, efficacy, and stability of GW 501516 Methyl Ester can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO is 20 mg/mL, indicating that it can be stored in a DMSO solution . The storage temperature is also crucial for maintaining the compound’s stability, with a recommended storage temperature of -20°C .
安全和危害
属性
IUPAC Name |
methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO3S2/c1-13-10-17(8-9-18(13)29-11-20(27)28-3)30-12-19-14(2)26-21(31-19)15-4-6-16(7-5-15)22(23,24)25/h4-10H,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODOIZHAPCCMJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460389 |
Source


|
| Record name | GW 501516 Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GW 501516 Methyl Ester | |
CAS RN |
317318-69-7 |
Source


|
| Record name | GW 501516 Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

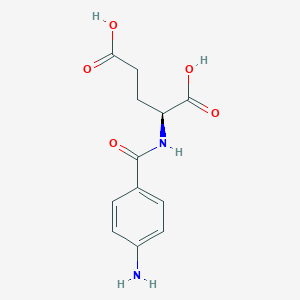
![4-[(Trifluoroacetyl)amino]benzoic acid](/img/structure/B30235.png)
